Propanamide, N-(4,5-dihydro-2-thiazolyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanamide, N-(4,5-dihydro-2-thiazolyl)-N-methyl- is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(4,5-dihydro-2-thiazolyl)-N-methyl- typically involves the reaction of a thiazole derivative with a propanamide precursor. One common method involves the use of hydrazonoyl halides as reagents, which undergo condensation reactions with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include mild temperatures and the use of organic solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(4,5-dihydro-2-thiazolyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogens, nucleophiles; typically carried out in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or amines .
Scientific Research Applications
Propanamide, N-(4,5-dihydro-2-thiazolyl)-N-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an anti-inflammatory and antitumor agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of Propanamide, N-(4,5-dihydro-2-thiazolyl)-N-methyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to antibacterial effects. In the case of anti-inflammatory action, it may inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Propanamide, 2-[(4,5-dihydro-2-thiazolyl)thio]-N-(4-methylphenyl): Another thiazole derivative with similar biological activities.
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
2-Aryl-4,5-dihydrothiazoles: Exhibits significant antibacterial activities.
Uniqueness
Propanamide, N-(4,5-dihydro-2-thiazolyl)-N-methyl- is unique due to its specific substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
CAS No. |
515863-54-4 |
---|---|
Molecular Formula |
C7H12N2OS |
Molecular Weight |
172.25 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-N-methylpropanamide |
InChI |
InChI=1S/C7H12N2OS/c1-3-6(10)9(2)7-8-4-5-11-7/h3-5H2,1-2H3 |
InChI Key |
XSDDSGYWCMTDMI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C)C1=NCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.